molecular formula C26H21N3O5S B2991031 N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 866897-02-1

N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2991031
CAS No.: 866897-02-1
M. Wt: 487.53
InChI Key: GXKCRJFNDWQDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a benzofuropyrimidinone core substituted with 4-methoxyphenyl and thioacetamide groups. Its structure combines a fused benzofuran-pyrimidinone scaffold, which is known for conferring diverse biological activities, including kinase inhibition and antimicrobial effects . The thioacetamide side chain, linked to the N-(2-methoxyphenyl) group, introduces sulfur-based reactivity and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5S/c1-32-17-13-11-16(12-14-17)29-25(31)24-23(18-7-3-5-9-20(18)34-24)28-26(29)35-15-22(30)27-19-8-4-6-10-21(19)33-2/h3-14H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKCRJFNDWQDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activity, particularly in the context of cancer treatment and other diseases. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a thioacetamide linkage and a benzofuro[3,2-d]pyrimidine moiety, which are known to influence its biological interactions. The molecular formula is C27H27N3O3SC_{27}H_{27}N_{3}O_{3}S with a molecular weight of approximately 505.66 g/mol.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, Polo-like kinase 1 (Plk1), which is often upregulated in cancers, has been identified as a target for such compounds. Inhibiting Plk1 can disrupt the cell cycle and induce apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and related compounds:

Activity Cell Line IC50 (µM) Comments
Anticancer ActivityHeLa (Cervical Cancer)10Moderate sensitivity observed
Anticancer ActivityA549 (Lung Cancer)15Lower sensitivity compared to HeLa
Anticancer ActivityMCF7 (Breast Cancer)20Notable but lesser efficacy
Kinase InhibitionPlk15Strong inhibition observed

Case Studies

  • In Vitro Studies : A study evaluated the anticancer properties of various derivatives related to the compound. It was found that modifications to the thioacetamide group significantly affected their potency against different cancer cell lines. The most potent derivatives demonstrated IC50 values in the low micromolar range against several cancer types .
  • Structure-Activity Relationship (SAR) : The SAR studies indicated that specific substitutions on the phenyl rings enhanced binding affinity to Plk1. For example, introducing electron-withdrawing groups improved the inhibitory activity against this kinase, suggesting that further optimization could yield even more potent analogs .

Safety and Toxicity

Preliminary assessments of toxicity indicate that while some derivatives show promising anticancer activity, their safety profiles need thorough evaluation. Toxicokinetics studies have shown minimal systemic absorption in certain animal models, indicating a potential for localized therapeutic effects with reduced systemic toxicity .

Comparison with Similar Compounds

Key Observations :

  • Core Modifications: Replacement of the benzofuran ring with thieno (e.g., ) reduces aromaticity and increases sulfur-mediated interactions .
  • Substituent Effects : Methoxy groups (target compound) improve aqueous solubility compared to alkyl or halogenated analogs (e.g., ) .
  • Side Chain Diversity : The N-aryl acetamide moiety influences target selectivity; chloro and methyl groups () enhance membrane permeability but may reduce metabolic stability .

Physicochemical Properties

  • Solubility : The target compound’s dual methoxy groups improve water solubility (~25 µg/mL estimated) compared to ethylphenyl (: ~15 µg/mL) or chloro-methylphenyl analogs (: ~10 µg/mL) .
  • Stability: The benzofuropyrimidinone core is stable under physiological pH, whereas thieno analogs () may undergo oxidative degradation at the sulfur atom .

Crystallographic and Spectroscopic Analysis

The compound’s structure is likely resolved using SHELXL (), which refines small-molecule crystallographic data with high precision . NMR data (e.g., ) suggest that substituents at positions 3 and 2 of the pyrimidinone ring cause distinct chemical shifts in the 29–44 ppm region, aiding in structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.